Isolation and Characterization of Ombuin 3-Glucoside from Natural Botanical Sources: A Technical Guide
Isolation and Characterization of Ombuin 3-Glucoside from Natural Botanical Sources: A Technical Guide
Executive Summary
Ombuin 3-glucoside (Systematic name: 5,3'-Dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside), also known by its synonym Yixingensin, is a rare O-methylated flavonol glycoside[1]. Structurally, it comprises an ombuin aglycone core O-glycosidically linked to a β-D-glucopyranose moiety at the C3 position[2]. In the context of modern pharmacognosy and drug development, this compound has emerged as a molecule of interest due to its potent antioxidant profiles and potential antiviral properties[3][4].
This whitepaper provides an authoritative, step-by-step technical guide on the botanical sources, polarity-guided extraction methodologies, and analytical validation of Ombuin 3-glucoside.
Botanical Sources and Quantitative Profiling
Ombuin 3-glucoside is not ubiquitous in the plant kingdom; its biosynthesis is highly conserved within specific plant families, notably Cucurbitaceae, Rhamnaceae, and Capparaceae. Identifying the correct botanical matrix is the critical first step in the isolation workflow.
Table 1: Physicochemical and Bioactivity Data of Ombuin 3-Glucoside
The following table summarizes the quantitative analytical data and bioactivity metrics associated with Ombuin 3-glucoside and its source extracts.
| Parameter | Value / Metric | Source Material | Reference |
| Molecular Formula | C23H24O12 | Gynostemma yixingense | [1] |
| Exact Mass | 492.126781 g/mol | - | [1] |
| Melting Point | 294–295 ºC | Ventilago denticulata | [5] |
| HRESITOFMS [M + H]+ | m/z 493.1344 (Calc: 493.1346) | Ventilago denticulata | [5] |
| Antioxidant Activity (IC50) | 41.2 µg/mL (Crude Extract) | Boscia angustifolia | [4] |
| Antiviral Activity (H5N1) | 63–68% inhibition at 80 µg/µL | Boscia angustifolia | [4] |
Note: In Gynostemma pentaphyllum, Ombuin 3-glucoside co-occurs with gypenosides and contributes significantly to the plant's overall antioxidant capacity[3].
Experimental Protocol: Polarity-Guided Extraction and Isolation
As a Senior Application Scientist, I emphasize that the successful isolation of flavonol glycosides requires a rigorous, causality-driven polarity gradient. Because the C3-glycosidic bond renders Ombuin 3-glucoside highly polar, it will preferentially partition into protic solvents (like methanol) rather than non-polar hydrocarbons.
The following self-validating protocol is adapted from the successful isolation of the compound from the leaves of Ventilago denticulata[5].
Step-by-Step Methodology
Step 1: Biomass Preparation & Stabilization
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Action: Air-dry the leaves of the target plant (e.g., V. denticulata) at room temperature (approx. 2.4 kg) and pulverize into a fine powder.
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Causality: Air-drying prevents the thermal degradation of delicate O-glycosidic bonds that occurs in oven-drying. Pulverization maximizes the surface-area-to-volume ratio, ensuring optimal solvent penetration into the cellular matrix.
Step 2: Defatting (Non-Polar Extraction)
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Action: Macerate the powdered biomass in n-hexane at room temperature. Filter and discard the hexane fraction (or save for lipid analysis).
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Causality: Hexane acts as a highly non-polar stripping agent, removing lipophilic waxes, sterols, and chlorophylls. If left in the matrix, these compounds would irreversibly foul downstream silica columns and co-elute with target molecules.
Step 3: Intermediate Polarity Partitioning
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Action: Sequentially extract the remaining marc with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc).
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Causality: This step isolates free aglycones (like unbound ombuin or rhamnetin) and moderately polar phenolics[6]. By removing these, the remaining biomass is highly enriched for polar glycosides.
Step 4: Target Extraction
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Action: Extract the enriched marc with Methanol (MeOH). Evaporate the solvent under reduced pressure to yield the crude MeOH extract.
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Causality: Methanol's hydroxyl group effectively disrupts the hydrogen bonding between the plant's cellulosic matrix and the polar Ombuin 3-glucoside, pulling the target compound into solution.
Step 5: Primary Fractionation (Normal-Phase Chromatography)
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Action: Subject the MeOH extract to silica gel column chromatography (CC). Elute using a mobile phase gradient of EtOAc:MeOH (100:0 to 0:100 v/v).
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Causality: Normal-phase silica separates compounds based on their affinity for the polar stationary phase. Ombuin 3-glucoside will elute in the highly polar (MeOH-rich) fractions.
Step 6: Size-Exclusion Sub-fractionation
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Action: Pass the enriched polar fractions through a Sephadex LH-20 column, eluting with a CH2Cl2:MeOH (10:90 v/v) system.
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Causality: Sephadex LH-20 provides orthogonal separation by differentiating molecules based on molecular size and aromaticity (pi-pi interactions), effectively separating Ombuin 3-glucoside from structurally similar flavonoid glycosides.
Step 7: Crystallization
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Action: Recrystallize the final precipitate from pure MeOH to yield Ombuin 3-glucoside as a light yellow amorphous powder[5].
Workflow Visualization
Caption: Polarity-guided extraction and chromatographic isolation workflow for Ombuin 3-glucoside.
Analytical Characterization & Pharmacological Mechanisms
To ensure experimental trustworthiness, the isolated compound must undergo rigorous structural elucidation. The identity of Ombuin 3-glucoside is confirmed via High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS), which yields an [M + H]+ peak at m/z 493.1344[5]. Furthermore, 1H and 13C NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC), is required to validate the exact placement of the β-D-glucopyranose moiety at the C3 position of the flavonol backbone.
Pharmacological Potential
From a drug development perspective, Ombuin 3-glucoside exhibits a compelling bioactive profile:
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Antioxidant Capacity: The free hydroxyl groups at the 5 and 3' positions act as primary electron donors. This structural feature allows the molecule to effectively quench reactive oxygen species (ROS), a mechanism well-documented in extracts of Gynostemma pentaphyllum[3].
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Antiviral Activity: Research on the aqueous alcoholic extracts of Boscia angustifolia (which are rich in ombuin derivatives) has demonstrated targeted antiviral efficacy, showing up to 68% inhibition against the H5N1 influenza virus at concentrations of 80 µg/µL[4].
References
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Showing NP-Card for 3-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (NP0053661). NP-MRD. [Link]
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Structure Database (LMSD) - Ombuin 3-glucoside. LIPID MAPS. [Link]
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Extraction and isolation of phytochemicals from the leaves of Ventilago denticulata. Asian Journal of Chemistry. [Link]
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Antioxidant and antiviral activities of the aqueous alcoholic leaf extract of Boscia angustifolia A. Rich. (Capparaceae) and its major component 'ombuin'. ResearchGate. [Link]
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Cytotoxicity and Molecular Docking to Histone Deacetylase of Phytochemicals from Ventilago denticulata Leaves. ResearchGate.[Link]
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. NP-MRD: Showing NP-Card for 3-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (NP0053661) [np-mrd.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
